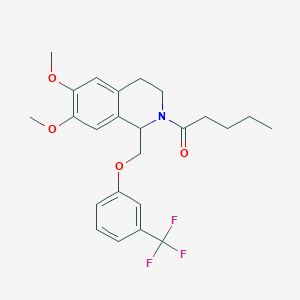![molecular formula C24H20ClN3O2 B11228643 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11228643.png)
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a 1,3-oxazolo[4,5-b]pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology, which is used to construct the tricyclic scaffold and achieve subsequent C–H bond functionalization . This method preserves the chlorine atom on the pyridine moiety, offering a late-stage substitution site for further modifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chlorine atom on the pyridine moiety can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Palladium-catalyzed reactions are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine site.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anti-cancer properties, particularly against breast cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a tool to study various biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to suppress ADK (adenosine kinase) in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties . Molecular docking studies suggest that the compound binds to ADK, inhibiting its activity and thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-oxazolo[4,5-d]pyrimidine: This compound shares the oxazolo[4,5-b]pyridine core and has been studied for its anti-cancer activity.
1,3-oxazolo[5,4-d]pyrimidine: Another similar compound with potential medicinal applications.
Uniqueness
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo selective C–H bond functionalization. This makes it a versatile compound for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C24H20ClN3O2 |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2/c25-18-10-8-17(9-11-18)24(12-1-2-13-24)23(29)27-19-6-3-5-16(15-19)22-28-21-20(30-22)7-4-14-26-21/h3-11,14-15H,1-2,12-13H2,(H,27,29) |
InChI-Schlüssel |
BECSDHKIWOCOGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228560.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11228563.png)
![4-(4-Methoxyphenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11228574.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline](/img/structure/B11228579.png)
![N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11228580.png)
![7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228585.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228593.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11228600.png)
![N-(2-hydroxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11228607.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11228613.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline](/img/structure/B11228625.png)

![N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228638.png)
![N-[2-(tert-butylsulfanyl)ethyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228642.png)
